2,2'-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) is a complex organic compound with a molecular formula of C26H26N2O7 This compound features a furan ring substituted with dimethyl groups and linked to phenylpropanoic acid moieties through carbonylimino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,5-dimethylfuran-3,4-dicarboxylic acid and 3-phenylpropanoic acid derivatives in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the carbonylimino linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonylimino groups can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2,2’-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) involves its interaction with specific molecular targets. The carbonylimino groups can form hydrogen bonds with biological macromolecules, influencing their function. The furan ring may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{[2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1,3-diyl]bis(carbonyloxy)}bis(3-phenylpropanoic acid)
- 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
Uniqueness
2,2’-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) is unique due to its combination of a furan ring with dimethyl substitutions and carbonylimino linkages to phenylpropanoic acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[[4-[(1-carboxy-2-phenylethyl)carbamoyl]-2,5-dimethylfuran-3-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H26N2O7/c1-15-21(23(29)27-19(25(31)32)13-17-9-5-3-6-10-17)22(16(2)35-15)24(30)28-20(26(33)34)14-18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChI Key |
BSFAJVATOJUORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.